Precision Identification and Utilization of 2,3-Difluoro-N,N-dimethylbenzamide: A Technical Guide
Precision Identification and Utilization of 2,3-Difluoro-N,N-dimethylbenzamide: A Technical Guide
Executive Summary
In the high-stakes environment of pharmaceutical intermediate sourcing, precise chemical identification is the first line of defense against synthetic failure.[1][2][3] 2,3-Difluoro-N,N-dimethylbenzamide , a specialized fluorinated building block, presents a unique challenge due to the high density of positional isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-difluoro analogs) and the potential for CAS registry ambiguity.[1][2][3]
This guide provides a definitive technical profile of 2,3-difluoro-N,N-dimethylbenzamide.[1][2][3] It moves beyond simple database retrieval to establish a self-validating verification protocol , detailed synthetic methodologies, and an analysis of its utility as a scaffold for Directed Ortho Metalation (DoM) in complex drug syntheses.[1][2][3]
Part 1: Chemical Identity & Verification Strategy
Core Identifiers
Reliable sourcing requires cross-referencing multiple identifiers to avoid isomer confusion. The primary CAS registry number for this specific substitution pattern is 1250280-48-8 .[1][2][3][4]
| Identifier Type | Value | Notes |
| Chemical Name | 2,3-Difluoro-N,N-dimethylbenzamide | IUPAC |
| CAS Registry Number | 1250280-48-8 | Primary identifier |
| Molecular Formula | C₉H₉F₂NO | MW: 185.17 g/mol |
| SMILES | CN(C)C(=O)C1=C(F)C(F)=CC=C1 | Machine-readable structure |
| InChI Key | OKKUWTBMQNBGKH-UHFFFAOYSA-N | Unique hash for verification |
The Isomer Trap: A Verification Workflow
Because the "difluoro" and "dimethyl" descriptors can apply to multiple isomers (e.g., 3,4-difluoro or N-ethyl-N-methyl variants), relying solely on name searches is prone to error.[1][2][3] Use the following logic flow to validate vendor catalogs.
Figure 1: Logic flow for verifying chemical identity against isomer interference.
Part 2: Synthesis & Manufacturing Protocol
While commercially available, in-house synthesis is often required for isotopic labeling (e.g., ¹³C or ²H) or when high-purity batches are needed for late-stage coupling.[1][2][3] The most robust route utilizes the Acid Chloride Method , which avoids the harsh conditions of direct amidation.[1][2][3]
Reaction Pathway
The synthesis proceeds via the activation of 2,3-difluorobenzoic acid to its acid chloride, followed by nucleophilic acyl substitution with dimethylamine.[1][2][3]
Figure 2: Synthetic pathway from benzoic acid precursor.
Step-by-Step Protocol
Scale: 10 mmol basis.
-
Activation:
-
Charge a flame-dried flask with 2,3-difluorobenzoic acid (1.58 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
-
Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases. Note: The acid chloride is volatile; avoid high-vacuum concentration if possible.[2][3]
-
-
Amidation:
-
Workup:
Yield Expectation: 85-92% as a pale yellow oil or low-melting solid.[1][2][3]
Part 3: Advanced Utility – Directed Ortho Metalation (DoM)[1][2][3]
The true value of 2,3-difluoro-N,N-dimethylbenzamide lies in its potential as a scaffold for Directed Ortho Metalation (DoM) .[1][2][3] The molecule contains two directing groups (DMGs): the Amide and the Fluorines.[1][2][3]
Regioselectivity Analysis
When treated with a strong base (e.g., s-BuLi or LDA), the site of lithiation is determined by the interplay of the DMGs.[1][2][3]
-
Amide (CONMe₂): A strong DMG that directs lithiation to the ortho position (C6).[2][3]
-
Fluorine (F): An inductive withdrawing group that directs ortho to itself (C4).[2][3]
Predictive Model:
-
Site A (C6): Ortho to the Amide.[1][2][3] This is the kinetically favored site due to the complex-induced proximity effect (CIPE) of the amide carbonyl.[1][2][3]
-
Site B (C4): Ortho to F(3). This site is acidified by the inductive effect of two fluorine atoms but lacks the strong coordination of the amide.[1][2][3]
Experimental Insight: Research suggests that using LTMDA (Lithium Tetramethylpiperidide) or LDA at -78°C favors the C6-lithiation (ortho to amide), allowing for the introduction of electrophiles at the 6-position.[2][3] This creates a 1,2,3,4-tetrasubstituted benzene core, a motif difficult to access via electrophilic aromatic substitution (EAS).[1][2][3]
Figure 3: Regioselectivity in Directed Ortho Metalation.
Part 4: Applications in Drug Discovery[1][2][3]
Metabolic Stability
The 2,3-difluoro substitution pattern is strategically used to block metabolic "soft spots."[1][2][3]
-
Oxidative Blockade: The fluorine atoms at C2 and C3 prevent Cytochrome P450-mediated hydroxylation at these electron-rich positions.[1][2][3]
-
Conformational Lock: The ortho-fluorine (C2) creates a steric clash with the amide carbonyl, twisting the amide out of planarity.[1][2][3] This "ortho effect" can modulate solubility and binding affinity to target proteins (e.g., Kinases).[1][2][3]
Bioisosterism
The N,N-dimethylbenzamide moiety often serves as a bioisostere for ester or ketone groups, providing improved hydrolytic stability while maintaining hydrogen bond acceptor capability.[1][2][3]
References
-
Chemical Identification: Fluorochem. Safety Data Sheet: 2,3-Difluoro-N,N-dimethylbenzamide. Accessed October 2023.[1][2][3]
-
Synthesis Methodology: Snieckus, V. "Directed Ortho Metalation.[1][2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.[1][2][3] [1][2][3]
-
Fluorine in MedChem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359.[1][2][3] [1][2][3]
-
Structural Analogs: MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide."[1][2][3] Molbank, 2023.[1][2][3]
